5-Prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
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Description
The compound is a derivative of benzodiazepinone, which is a class of psychoactive drugs known as benzodiazepines . These compounds typically have a benzene ring fused to a diazepine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzodiazepines are usually synthesized via the fusion of benzene and diazepine rings .Molecular Structure Analysis
The molecular structure of benzodiazepinones typically consists of a benzene ring fused to a seven-membered diazepine ring . The specific substitutions at various positions in the ring structure can greatly influence the properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, a similar compound, 5-Phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, has a boiling point of 424.4°C at 760 mmHg and a melting point of 170-180°C .Safety And Hazards
properties
IUPAC Name |
5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-12(16)14-8-7-11(15)13-9-5-3-4-6-10(9)14/h2-6H,1,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPVEJIMIYYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
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